N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-[3-[4-(4-fluorophenyl)piperazin-1-yl]prop-1-ynyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-17(26)23-20-6-2-4-18(16-20)5-3-11-24-12-14-25(15-13-24)21-9-7-19(22)8-10-21/h2,4,6-10,16H,11-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPWMHTUAIIOOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C#CCN2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-(4-fluorophenyl)piperazine with propargyl bromide to form the propynyl intermediate. This intermediate is then reacted with 3-bromoacetophenone under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.
Mechanism of Action
The mechanism of action of N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and the piperazine ring are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights structural variations and physicochemical properties of N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide and related compounds from the evidence:
Key Observations:
- Substituent Effects : The 4-fluorophenyl group in the target compound balances metabolic stability and receptor binding, contrasting with electron-withdrawing groups (e.g., Cl, CF₃ in 8b) that increase lipophilicity but may reduce solubility . Methoxy groups (8d, ) improve solubility but may lower receptor affinity due to steric hindrance.
- Linker Influence : The propynyl spacer in the target compound likely enhances conformational flexibility compared to rigid benzothiazole linkers () or pyridine cores ().
Pharmacological and Binding Affinity Comparisons
While direct bioactivity data for the target compound are unavailable, insights can be drawn from analogs:
- Receptor Binding : Piperazine-acetamide derivatives often target dopamine D₂ and serotonin 5-HT₁A receptors. Fluorinated analogs (e.g., 4-fluorophenyl in the target compound) exhibit improved blood-brain barrier penetration compared to chlorinated derivatives (e.g., 8b) .
- Docking Studies : AutoDock Vina () predicts that electron-withdrawing substituents (e.g., CF₃ in 8b) enhance binding affinity to hydrophobic receptor pockets, whereas polar groups (e.g., methoxy in 8d) favor interactions with hydrophilic regions .
Structure-Activity Relationships (SAR)
- Piperazine Substituents : Fluorine (target compound) vs. chlorine (): Fluorine’s smaller size and higher electronegativity improve target selectivity.
- Aromatic Linkers : Propynyl (target) vs. benzothiazole (): Propynyl maintains flexibility, whereas benzothiazole restricts conformation but enhances π-stacking.
- Acetamide Modifications: Cyanomethyl () vs. methoxy (8d): Cyanomethyl may enhance CNS penetration via increased lipophilicity.
Biological Activity
N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide, with the molecular formula C21H22FN3O and a molecular weight of 351.42 g/mol, is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes a fluorophenyl group, a piperazine ring, and an acetamide functional group. The presence of fluorine is significant as it can enhance the compound's stability and biological interactions.
Synthesis
The synthesis typically involves multiple steps:
- Preparation of Intermediate Compounds : The reaction of 4-(4-fluorophenyl)piperazine with propargyl bromide to form the propynyl intermediate.
- Final Product Formation : This intermediate is then reacted with 3-bromoacetophenone under controlled conditions to yield the final product.
| Property | Value |
|---|---|
| Molecular Formula | C21H22FN3O |
| Molecular Weight | 351.42 g/mol |
| CAS Number | 900015-38-5 |
| Purity | >90% |
This compound exhibits its biological activity primarily through interaction with specific molecular targets such as receptors or enzymes. The fluorophenyl group and the piperazine ring are critical for binding to these targets, which can modulate their activity and lead to various biological effects.
Anticancer Activity
Research indicates that derivatives of phenylacetamide, including this compound, may possess anticancer properties. A study highlighted that similar compounds showed potent cytotoxic effects against several cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7) cells. The cytotoxicity was assessed using the MTS assay, revealing that compounds within this class could induce apoptosis in cancer cells.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | PC3 | TBD |
| Imatinib | PC3 | 40 |
| Compound 2b | PC3 | 52 |
| Compound 2c | PC3 | 80 |
| Compound 2c | MCF-7 | 100 |
Case Studies
In a comparative analysis of phenylacetamide derivatives, compounds with nitro substituents exhibited higher cytotoxic effects than those with methoxy groups. Specifically, compound 2b demonstrated an IC50 value of 52 μM against the PC3 cell line, indicating significant potential as an anticancer agent compared to established drugs like imatinib.
Research Applications
The compound's unique structure makes it a valuable candidate in various research applications:
- Medicinal Chemistry : Its potential as a therapeutic agent against cancer.
- Biological Studies : Investigating its interactions with G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling pathways.
- Drug Development : The compound serves as a building block for synthesizing more complex pharmacologically active molecules.
Q & A
Q. What synthetic routes are recommended for synthesizing N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide, and what parameters critically influence reaction yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the piperazine intermediate by reacting 4-(4-fluorophenyl)piperazine with a propargyl halide or alkyne precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Coupling the piperazine-propagyl intermediate with 3-nitroacetophenone via Sonogashira coupling (Pd/Cu catalysis) to introduce the propynyl group, followed by nitro reduction to an amine .
- Step 3 : Acetylation of the amine using acetic anhydride or acetyl chloride .
Critical Parameters : - Catalyst loading (e.g., Pd(PPh₃)₂Cl₂ at 2-5 mol%) and solvent polarity (DMF vs. THF) for Sonogashira coupling efficiency.
- Temperature control (<60°C) to prevent alkyne polymerization.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., fluorophenyl aromatic protons at δ 7.1–7.3 ppm, propynyl protons at δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., expected [M+H]⁺ for C₂₂H₂₂FN₃O: 376.18) .
- HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .
Q. What in vitro assays are standard for evaluating biological activity in piperazine-containing acetamide derivatives?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin/dopamine receptors due to piperazine’s affinity for GPCRs) .
- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorometric assays for kinases or phosphodiesterases, given structural similarity to kinase inhibitors .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis and predict pharmacological profiles?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (DFT) to model Sonogashira coupling transition states and identify rate-limiting steps .
- Pharmacokinetic Prediction : Tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
- Molecular Docking : AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT₁A) and guide SAR .
Q. What strategies resolve contradictions in reported receptor affinity data across studies?
- Methodological Answer :
- Assay Standardization : Compare radioligand concentrations (e.g., [³H]-WAY-100635 for 5-HT₁A) and buffer conditions (Mg²⁺/Na⁺ ion effects) .
- Meta-Analysis : Use tools like RevMan to aggregate data, accounting for cell line variability (e.g., CHO vs. HEK293 transfection efficiency) .
- Orthogonal Validation : Cross-validate binding data with functional assays (e.g., cAMP inhibition for GPCR activity) .
Q. How to design SAR studies for fluorophenyl and propynyl substituents?
- Methodological Answer :
- Analog Synthesis : Replace fluorophenyl with chlorophenyl or methoxyphenyl to assess halogen/electron effects .
- Propynyl Modifications : Substitute with ethynyl or vinyl groups to evaluate steric vs. electronic contributions .
- Activity Cliffs : Use MOE or Schrödinger to cluster analogs by binding energy and identify critical substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
